molecular formula C19H13Cl2NO B12987185 2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzamide

2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzamide

Cat. No.: B12987185
M. Wt: 342.2 g/mol
InChI Key: WJRBQKBGQNHCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide is an organic compound with the molecular formula C14H10Cl2N2O2. It is a white crystalline solid that is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). This compound is known for its applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

The synthesis of 2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide typically involves the reaction of o-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst. Another method involves the reaction of oxalyl chloride (or phosgene) with o-chlorobenzamide to form o-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide involves the inhibition of chitin synthesis in insects. This inhibition disrupts the normal molting process, leading to the death of the insect larvae. The compound targets specific enzymes involved in chitin biosynthesis, thereby hindering the formation of the exoskeleton .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide include:

The uniqueness of 2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide lies in its specific molecular structure, which provides distinct physical and chemical properties, making it particularly effective in certain applications.

Properties

Molecular Formula

C19H13Cl2NO

Molecular Weight

342.2 g/mol

IUPAC Name

2-chloro-N-[4-(4-chlorophenyl)phenyl]benzamide

InChI

InChI=1S/C19H13Cl2NO/c20-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(23)17-3-1-2-4-18(17)21/h1-12H,(H,22,23)

InChI Key

WJRBQKBGQNHCOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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